4-Methyl-2-hexene
Overview
Description
4-Methyl-2-hexene is an organic compound with the molecular formula C(7)H({14}). It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound exists in two geometric isomers: the (E)-isomer and the (Z)-isomer, which differ in the spatial arrangement of the substituents around the double bond. The compound is used in various chemical reactions and has applications in different scientific fields.
Synthetic Routes and Reaction Conditions:
Dehydration of Alcohols: One common method to synthesize this compound is through the acid-catalyzed dehydration of 4-methyl-2-hexanol. This reaction typically uses sulfuric acid or phosphoric acid as a catalyst and involves heating the alcohol to promote the elimination of water, forming the alkene.
Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. This method allows for the precise control of the double bond’s position and configuration.
Industrial Production Methods: In industrial settings, this compound can be produced via catalytic cracking of larger hydrocarbons. This process involves breaking down complex organic molecules into simpler ones using a catalyst, typically at high temperatures and pressures. The resulting mixture is then separated and purified to obtain the desired compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the double bond is converted into an epoxide or further oxidized to form a diol. Common oxidizing agents include potassium permanganate (KMnO(_4)) and osmium tetroxide (OsO(_4)).
Reduction: The compound can be reduced to 4-methylhexane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Addition Reactions: this compound readily participates in addition reactions, such as hydrohalogenation, where hydrogen halides (e.g., HCl, HBr) add across the double bond to form alkyl halides.
Polymerization: Under certain conditions, this compound can undergo polymerization to form long-chain polymers. This reaction is typically catalyzed by transition metal complexes.
Common Reagents and Conditions:
Oxidation: KMnO(_4), OsO(_4), and hydrogen peroxide (H(_2)O(_2)).
Reduction: Hydrogen gas (H(_2)) with Pd/C or other metal catalysts.
Addition: Hydrogen halides (HCl, HBr), water (H(_2)O) in the presence of acid catalysts.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Addition: Alkyl halides, alcohols.
Scientific Research Applications
4-Methyl-2-hexene has several applications in scientific research:
Chemistry: It is used as a starting material in organic synthesis to produce more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving alkenes, providing insights into metabolic pathways.
Medicine: While not directly used as a drug, derivatives of this compound are explored for their potential therapeutic properties.
Industry: The compound is used in the production of polymers and as a chemical intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism by which 4-Methyl-2-hexene exerts its effects depends on the specific reaction it undergoes. For example:
Oxidation: The double bond reacts with oxidizing agents, forming an epoxide intermediate, which can further react to form diols.
Reduction: The double bond is hydrogenated in the presence of a catalyst, converting it into a single bond and forming an alkane.
Addition: The double bond reacts with electrophiles, such as hydrogen halides, leading to the formation of carbocation intermediates, which then react with nucleophiles to form the final product.
Comparison with Similar Compounds
4-Methyl-2-hexene can be compared with other alkenes such as:
2-Hexene: Similar in structure but lacks the methyl group at the fourth position, making it less sterically hindered.
4-Methyl-1-pentene: Has a similar structure but with the double bond at a different position, affecting its reactivity and the types of reactions it undergoes.
3-Methyl-2-pentene: Another isomer with a different arrangement of the carbon chain, leading to different physical and chemical properties.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of products formed in chemical reactions.
Properties
IUPAC Name |
4-methylhex-2-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-6-7(3)5-2/h4,6-7H,5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNDKEPQUVZHCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871040 | |
Record name | 4-Methylhex-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3404-55-5 | |
Record name | 4-Methyl-2-hexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3404-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylhex-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylhex-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.256 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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